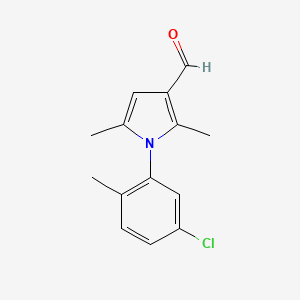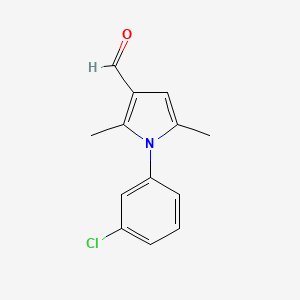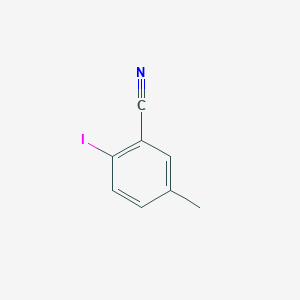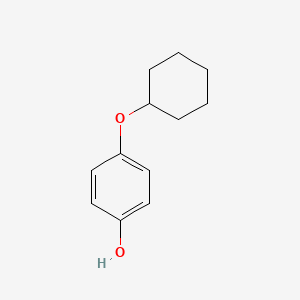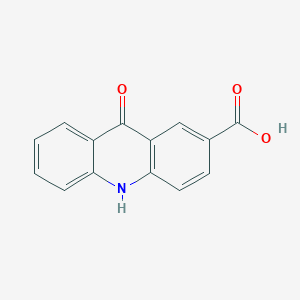![molecular formula C16H10O8 B3052692 [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid CAS No. 4371-27-1](/img/structure/B3052692.png)
[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid: is an organic compound consisting of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 2’, 6, and 6’ positions
Wirkmechanismus
Mode of Action
Based on its structure, it is plausible that it could interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
For instance, polychlorinated biphenyls (PCBs) show dynamic trends in air, soil, water, biodiversity, and sediments .
Pharmacokinetics
Similar compounds such as biphenyls are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds such as biphenyls have been shown to cause eye and skin irritation in workers exposed to high levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid. For example, the presence of other chemicals, pH, temperature, and light exposure could potentially affect its stability and activity .
Biochemische Analyse
Biochemical Properties
[1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of biphenyl phytoalexins. These phytoalexins are secondary metabolites produced by plants as a defense mechanism against pathogens . The compound interacts with several enzymes and proteins, including benzoate-Coenzyme A ligase (BZL), which converts benzoic acid to benzoyl-CoA. This interaction is essential for the formation of biphenyls, as biphenyl synthase uses benzoyl-CoA to produce biphenyl phytoalexins .
Cellular Effects
The effects of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in response to oxidative stress induced by yeast extract, the compound promotes the biosynthesis of hormones such as jasmonic acid and indole-3-acetic acid. These hormones activate specific signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which enhances phenylpropanoid biosynthesis and biphenyl phytoalexin production .
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid exerts its effects through various binding interactions with biomolecules. It binds to enzymes like benzoate-Coenzyme A ligase, facilitating the conversion of benzoic acid to benzoyl-CoA. This interaction is crucial for the subsequent formation of biphenyls by biphenyl synthase . Additionally, the compound’s role in activating signaling pathways and gene expression changes further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that exposure to oxidative stress can lead to the sustained production of biphenyl phytoalexins over time, indicating the compound’s stability and prolonged activity in vitro .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid vary with different dosages in animal models. At lower doses, the compound may enhance cellular defense mechanisms without causing adverse effects. At higher doses, it could potentially lead to toxic effects or disrupt normal cellular functions. Understanding the threshold and toxic effects of the compound is essential for its safe application in biochemical research .
Metabolic Pathways
[1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid is involved in several metabolic pathways, particularly those related to phenylpropanoid biosynthesis. The compound interacts with enzymes such as benzoate-Coenzyme A ligase and biphenyl synthase, facilitating the production of biphenyl phytoalexins. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for biochemical reactions. Understanding these transport mechanisms is crucial for elucidating the compound’s role in cellular processes .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between aryl halides and arylboronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like dioxane . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include anhydrides, esters, alcohols, aldehydes, and various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It serves as a scaffold for the development of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are being explored for their potential to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid is used in the production of polymers, dyes, and pigments. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of high-performance materials .
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: A related compound with carboxylic acid groups at the 4 and 4’ positions instead of the 2, 2’, 6, and 6’ positions.
Uniqueness: [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid is unique due to the presence of four carboxylic acid groups, which enhance its reactivity and potential for chemical modifications. This structural feature distinguishes it from other biphenyl derivatives and contributes to its versatility in various applications.
Eigenschaften
IUPAC Name |
2-(2,6-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENVMPPRTXICRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324998 | |
| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-27-1 | |
| Record name | NSC408156 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






